![molecular formula C20H22N4 B13871554 N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)
N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexene ring, dimethyl groups, a phenyl group, and a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine core.
Introduction of the Cyclohexene Ring: The cyclohexene ring is introduced through a series of reactions, such as Diels-Alder reactions or Michael additions, followed by reduction or oxidation steps.
Attachment of Dimethyl and Phenyl Groups: The dimethyl and phenyl groups are introduced through alkylation or arylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl or cyclohexene rings using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens or nucleophiles such as amines, under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An organic compound with a cyclohexene ring and a ketone group, used as an intermediate in organic synthesis.
4,4-Dimethyl-2-cyclohexen-1-one: A compound with a similar cyclohexene structure, used in various chemical reactions.
Imidazole Derivatives: Compounds with a similar heterocyclic structure, known for their biological activities.
Uniqueness
N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H22N4/c1-13-14(2)21-19-17(13)20(22-16-11-7-4-8-12-16)24-18(23-19)15-9-5-3-6-10-15/h3-7,9-10,16H,8,11-12H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
SDLLPSMFNIXACN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NC4CCC=CC4)C |
Origin of Product |
United States |
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